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Compound of Interest

(2-Hydroxy-4-methyl-phenyl)-
Compound Name:
thiourea

Cat. No.: B8559766

Get Quote
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Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications

Structural Elucidation & Nomenclature

Target Molecule: (2-Hydroxy-4-methylphenyl)thiourea Molecular Formula:
Molecular Weight: 182.24 g/mol

IUPAC Designation Logic

The systematic naming of this compound follows the IUPAC hierarchy for substituted thioureas.
The thiourea moiety (

) is the principal functional group.

o Parent Structure: Thiourea[1][2][3][4][5][6]
» Substituent: A phenyl ring attached to one of the nitrogen atoms.[7]

+ Ring Numbering: The carbon atom of the phenyl ring attached to the thiourea nitrogen is
designated as position 1.
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o Position 2: Hydroxyl group (

).

o Position 4: Methyl group (

).[8]

o Preferred IUPAC Name:1-(2-hydroxy-4-methylphenyl)thiourea or

-(2-hydroxy-4-methylphenyl)thiourea.

Structural Visualization

The following diagram illustrates the numbering scheme and the hydrogen-bond
donor/acceptor sites critical for its biological activity (specifically tyrosinase inhibition).
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Figure 1: Structural decomposition of the target molecule highlighting the pharmacophoric
elements relevant to drug design.

Synthetic Pathways

For drug development applications requiring high purity, the Ammonium Thiocyanate Method is
preferred over the isothiocyanate route due to the accessibility of the aniline precursor and the
avoidance of highly toxic thiophosgene derivatives.

Precursor Selection
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 Starting Material: 2-Amino-5-methylphenol (CAS: 2835-98-5).
o Note: This is often commercially labeled as 6-amino-m-cresol.
e Reagent: Ammonium Thiocyanate (

).

o Catalyst: Hydrochloric Acid (HCI).

Reaction Mechanism

The reaction proceeds via the in situ formation of isothiocyanic acid (

) from ammonium thiocyanate in acidic media, followed by the nucleophilic attack of the primary
amine.

Step-by-Step Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale.

» Solubilization: Dissolve 1.23 g (10 mmol) of 2-Amino-5-methylphenol in 10 mL of dilute HCI
(10%) in a round-bottom flask.

o Checkpoint: The solution should be clear. Turbidity indicates incomplete protonation or
impurities.

Addition: Add 1.52 g (20 mmol) of Ammonium Thiocyanate to the solution.

Reflux: Heat the mixture to reflux (approx. 100°C) for 4—6 hours.

o Monitoring: Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The
starting amine spot (lower Rf due to polarity) should disappear.

Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice.

Crystallization: Neutralize strictly to pH 7.0 using 10%

. The product will precipitate as a solid.[8]
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 Purification: Recrystallize from Ethanol/Water (1:1).
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Figure 2: Synthetic workflow for the production of 1-(2-hydroxy-4-methylphenyl)thiourea.

Physicochemical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

NMR Spectroscopy ( and )

The presence of the thiourea group causes significant deshielding of adjacent protons and

carbons.
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Infrared Spectroscopy (FT-IR)

e 3200-3400 cm~1: Broad stretching vibration of

and

e 1250-1300 cm~1: Strong

stretching vibration (diagnostic band).

Pharmacological Potential: Drug Development

Context
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The (2-Hydroxy-4-methylphenyl)thiourea scaffold is not merely a chemical curiosity; it is a
privileged structure in medicinal chemistry, particularly for dermatological and antimicrobial
therapeutics.

Tyrosinase Inhibition (Melanogenesis)

Thiourea derivatives are potent inhibitors of Tyrosinase, the rate-limiting enzyme in melanin
biosynthesis.[9][10]

e Mechanism: The thiourea sulfur atom and the phenolic hydroxyl group (at position 2) act as a
bidentate ligand, chelating the binuclear copper active site of the enzyme.

e SAR Insight: The 4-methyl group increases lipophilicity, enhancing penetration through the
melanocyte membrane compared to unsubstituted analogues.

Chelation & Antimicrobial Activity

The ortho-hydroxy substitution allows for the formation of stable 5- or 6-membered chelate
rings with transition metals (

). This property is exploited to disrupt metalloenzymes in bacteria and fungi.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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